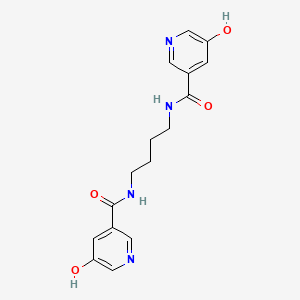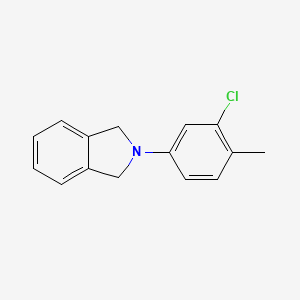![molecular formula C24H25N3O2S B15027299 (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371126-97-5](/img/structure/B15027299.png)
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with tert-butylbenzylidene and isopropoxyphenyl groups
準備方法
The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate can be further reacted with hydrazine derivatives to form the triazole ring.
Substitution Reactions: The final compound is obtained by introducing the tert-butylbenzylidene and isopropoxyphenyl groups through substitution reactions using suitable reagents and catalysts.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability.
化学反応の分析
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.
科学的研究の応用
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme function. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
類似化合物との比較
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic rings.
Isopropoxyphenyl Derivatives: Compounds with isopropoxyphenyl groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
371126-97-5 |
|---|---|
分子式 |
C24H25N3O2S |
分子量 |
419.5 g/mol |
IUPAC名 |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O2S/c1-15(2)29-19-12-8-17(9-13-19)21-25-23-27(26-21)22(28)20(30-23)14-16-6-10-18(11-7-16)24(3,4)5/h6-15H,1-5H3/b20-14+ |
InChIキー |
PGWRSZNLJWJNEE-XSFVSMFZSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=N2 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B15027217.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15027221.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027234.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15027244.png)
![6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15027262.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027269.png)
![N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15027275.png)
![2-methylpropyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027278.png)
![2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine](/img/structure/B15027284.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15027293.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15027298.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15027304.png)
